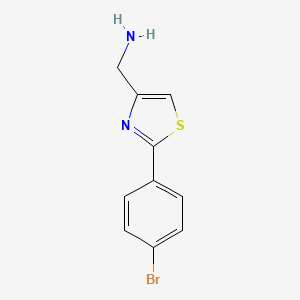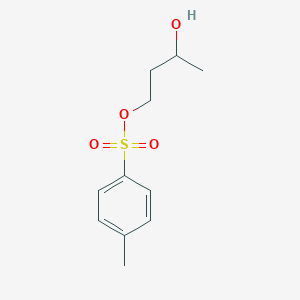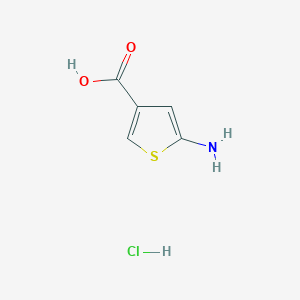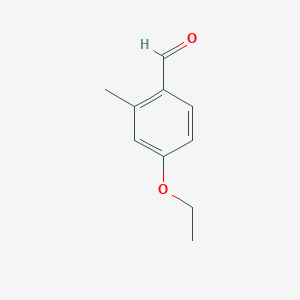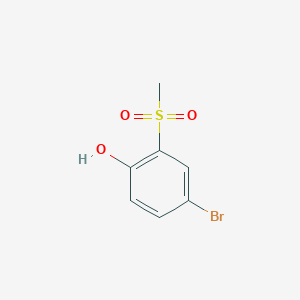![molecular formula C8H12N4 B1281816 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine CAS No. 66521-82-2](/img/structure/B1281816.png)
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine" is a derivative of the pyrido[4,3-d]pyrimidin-2-ylamine class, which is a group of compounds known for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their syntheses, properties, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the aza-Wittig reaction, which is used to synthesize 2-alkylamino tetrahydrobenzothieno pyrimidinones . Another method involves the reaction of aminouracil with heterocumulenes to yield pyrimido[4,5-d]pyrimidine derivatives . Additionally, the synthesis of 7-methyl tetrahydropyrido thieno pyrimidinones is characterized using spectral data and evaluated for antimycobacterial activity . These methods could potentially be adapted for the synthesis of "6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine".
Molecular Structure Analysis
Structural studies of similar compounds have been conducted using NMR spectroscopy, revealing the existence of equilibrium between different isomeric forms . The presence of intramolecular hydrogen bonds and the electronic structures of the pyrimidinone molecules have been characterized, which is crucial for understanding the molecular structure of related compounds .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For instance, the Vilsmeier-Haack formylation of tetrahydropyrido pyrimidinones leads to different derivatives depending on the substituents and reaction conditions . This indicates that the compound may also undergo similar reactions, leading to a variety of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analytical techniques. For example, the liquid chromatographic determination of a pyrido pyrimidinone in human plasma with fluorescence detection has been developed, indicating the compound's stability and suitability for biological assays . The antimycobacterial activity of some derivatives has been screened, showing potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
- The synthesis of these compounds involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .
- Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
- For example, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
-
Synthesis of New Derivatives
- Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
- The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
-
Anticancer Agents
- Pyrido[2,3-d]pyrimidines have been studied as potential anticancer agents .
- They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
- The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets has been studied .
-
Biomedical Applications
- Pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized for various biomedical applications .
- The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, both starting from a preformed pyrimidine ring or a pyridine ring, have been studied .
- These compounds have been found to provide ligands for several receptors in the body .
-
Inhibition of Dihydrofolate Reductase (DHFR)
-
Antiviral and Anti-inflammatory Activities
- Indole derivatives, which are structurally similar to pyrido[2,3-d]pyrimidines, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- This has led to interest among researchers to synthesize a variety of indole derivatives .
-
Antibacterial and Antipyretic Activities
- Pyrido[2,3-d]pyrimidines have been found to possess antibacterial and antipyretic activities .
- The synthesis of these compounds involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .
- These compounds have been studied for their potential in treating bacterial infections and reducing fever .
-
CNS Depressive and Anticonvulsant Activities
-
Anti-Human Immunodeficiency Virus (HIV) Activities
-
Antimicrobial and Antitubercular Activities
-
Antidiabetic and Antimalarial Activities
-
Anticholinesterase Activities
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQOCFCFJJFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

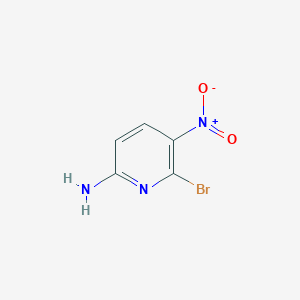
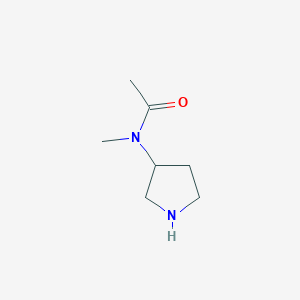

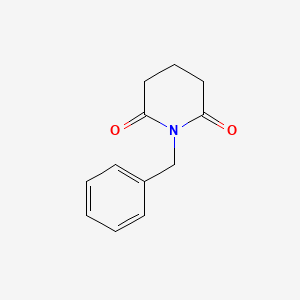
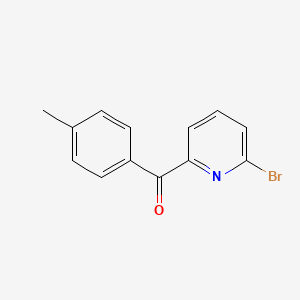
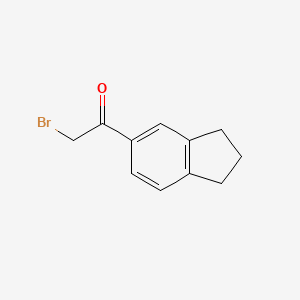
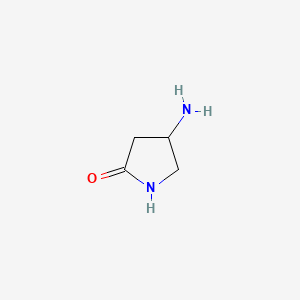
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
